![molecular formula C23H25N5O5 B2722916 2-(4-Methoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538318-35-3](/img/structure/B2722916.png)
2-(4-Methoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
Triazolopyrimidines are a class of heterocyclic compounds. They contain a triazole ring fused with a pyrimidine ring. This class of compounds is known for their versatile biological activities . Triazoles, in general, are nitrogenous heterocyclic moieties and have a molecular formula of C2H3N3 . They are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of triazolopyrimidines often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of triazolopyrimidines includes a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines can vary greatly depending on the specific compound. Information on the IR spectrum and 1H NMR spectrum can often be used to analyze these properties .Scientific Research Applications
- Research has shown that derivatives of this scaffold possess promising anticancer properties. For instance, compound 10j, bearing a 2,4-difluoro group at the phenyl moiety, demonstrated significant cytotoxic effects .
Anticancer Activity
Additionally, in silico pharmacokinetic and molecular modeling studies have contributed to our understanding of this compound’s behavior in biological systems . Researchers continue to explore its potential for multifunctional disease treatment, making it an exciting area of study in drug discovery and development.
Future Directions
The future directions in the research of triazolopyrimidines could involve the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . There is an urge to develop new entities by substituting different pharmacophores in one structure that lead to compounds with increased antimicrobial action .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to interact with a variety of enzymes and receptors .
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Similar compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Result of Action
Similar compounds have shown prominent activity against various cancer cell lines .
properties
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-12-18(21(24)29)19(14-10-16(31-3)20(33-5)17(11-14)32-4)28-23(25-12)26-22(27-28)13-6-8-15(30-2)9-7-13/h6-11,19H,1-5H3,(H2,24,29)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDAVRTXLOTRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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